2-(Chloromethyl)-5-methanesulfonyl-1,3,4-thiadiazole

Description

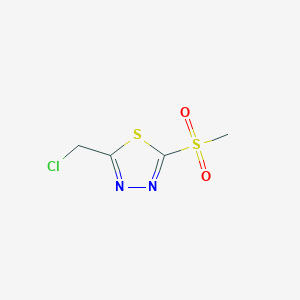

2-(Chloromethyl)-5-methanesulfonyl-1,3,4-thiadiazole (CAS 27603-39-0) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 2 with a chloromethyl (-CH₂Cl) group and at position 5 with a methanesulfonyl (-SO₂CH₃) moiety. Its molecular formula is C₅H₆ClN₂O₂S₂, with a molar mass of 237.70 g/mol. This compound is part of the 1,3,4-thiadiazole family, known for their diverse biological activities, including antimicrobial, antifungal, and anticonvulsant properties .

The synthesis of such derivatives typically involves nucleophilic displacement reactions. For instance, describes methods where chloromethyl precursors react with thiol-containing thiadiazoles in the presence of triethylamine. The methanesulfonyl group likely enhances electron-withdrawing effects, influencing reactivity and pharmacological interactions .

Properties

IUPAC Name |

2-(chloromethyl)-5-methylsulfonyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O2S2/c1-11(8,9)4-7-6-3(2-5)10-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXXJKHVCAOHQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(S1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-5-methanesulfonyl-1,3,4-thiadiazole exerts its effects depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the methanesulfonyl group can enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazole derivatives exhibit varied properties depending on substituents. Below is a detailed comparison of 2-(Chloromethyl)-5-methanesulfonyl-1,3,4-thiadiazole with structurally related analogs:

Table 1. Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives

Key Comparative Insights:

Substituent Effects on Reactivity :

- The methanesulfonyl group in the title compound is strongly electron-withdrawing, enhancing electrophilic reactivity compared to methyl or ethyl substituents. This may facilitate nucleophilic substitution reactions at the chloromethyl site .

- In contrast, ethyl or methyl groups (e.g., 75341-23-0) provide electron-donating effects, reducing electrophilicity but improving lipid solubility .

Biological Activity: Methanesulfonyl and sulfanyl groups (e.g., 338978-71-5) correlate with antimicrobial properties, possibly due to enhanced membrane interaction . Amino-substituted derivatives (e.g., 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole) exhibit anticonvulsant activity, attributed to hydrogen bonding with biological targets .

Structural Stability :

- Crystal structure analyses () show conserved geometries in the thiadiazole ring across analogs, ensuring stability. However, bulky substituents like methanesulfonyl may sterically hinder interactions in biological systems .

Synthetic Accessibility :

- Chloromethyl derivatives are typically synthesized via condensation reactions (e.g., 2-mercapto-thiadiazoles with bis(chloromethyl)pyridines), as described in . Methanesulfonyl groups may require additional sulfonation steps .

Biological Activity

2-(Chloromethyl)-5-methanesulfonyl-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. The unique structural features of thiadiazoles, including the presence of sulfur and nitrogen atoms in a five-membered ring, contribute to their pharmacological significance. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Structural Characteristics

The compound this compound features:

- A chloromethyl group that enhances reactivity.

- A methanesulfonyl group that may contribute to its biological activity.

- The 1,3,4-thiadiazole ring system known for its stability and low toxicity.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that various 1,3,4-thiadiazole derivatives possess activity against Gram-positive and Gram-negative bacteria. Compounds with halogen substitutions have been particularly effective against strains such as Staphylococcus aureus and Escherichia coli .

- A study reported that this compound exhibited a minimum inhibitory concentration (MIC) of 62.5 μg/mL against S. aureus .

Anticancer Activity

The anticancer potential of thiadiazoles has been extensively investigated:

- Cell Line Studies : The compound showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In one study, a derivative demonstrated an IC50 value of 0.28 µg/mL against MCF-7 cells .

- Mechanism of Action : The anticancer activity is thought to be mediated through cell cycle arrest at the G2/M phase and downregulation of critical survival pathways .

Anti-inflammatory Activity

Thiadiazole derivatives have also been explored for their anti-inflammatory effects:

- In vivo studies indicated that these compounds could reduce inflammation markers in animal models. The mechanism is believed to involve inhibition of pro-inflammatory cytokines .

Case Studies

Synthesis and Characterization

The synthesis of this compound involves:

- Nucleophilic Substitution : The chloromethyl group is introduced via nucleophilic substitution reactions.

- Characterization Techniques : Techniques such as IR spectroscopy and NMR are employed to confirm the structure and purity of synthesized compounds.

Scientific Research Applications

Anticancer Applications

- Mechanism of Action : Thiadiazoles, including 2-(Chloromethyl)-5-methanesulfonyl-1,3,4-thiadiazole, have been identified as promising scaffolds in anticancer drug discovery. Their unique structure allows them to interact with various metabolic pathways involved in cancer progression. The sulfur atom in the thiadiazole ring enhances lipid solubility and facilitates cellular membrane penetration, making them effective in targeting cancer cells .

- In Vitro Studies : Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from the 1,3,4-thiadiazole scaffold have shown IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells . Additionally, these compounds have demonstrated inhibitory effects on human hepatocellular carcinoma (HepG2) cells and acute promyelocytic leukemia HL-60 cells .

- Case Studies : A study highlighted the synthesis of novel 1,3,4-thiadiazole derivatives that exhibited potent anticancer activity. The integration of piperazine moieties into the thiadiazole structure improved the anticancer potential significantly . Another investigation reported that specific thiadiazole derivatives inhibited the growth of multiple tumor cell lines with varying degrees of efficacy .

Antifungal Activity

- Efficacy Against Fungal Pathogens : Recent studies have shown that this compound and its derivatives possess antifungal properties. For example, certain derivatives demonstrated high bioactivity against Phytophthora infestans, with effective concentrations (EC50) lower than those of established antifungal agents like Dimethomorph .

- Mechanistic Insights : The antifungal activity is attributed to the ability of thiadiazoles to disrupt fungal cell membranes and inhibit essential metabolic processes within fungal cells. This mechanism is crucial for developing new antifungal agents amid rising resistance to conventional treatments .

Other Pharmacological Activities

- Antimicrobial Properties : Compounds containing the thiadiazole moiety have shown broad-spectrum antimicrobial activity against various bacterial strains. Research indicates moderate antibacterial effects against Xanthomonas oryzae and Xanthomonas campestris, suggesting potential applications in agricultural settings for crop protection .

- Antihyperlipidemic Effects : Some derivatives have been investigated for their antihyperlipidemic properties through molecular docking studies that suggest interactions with key proteins involved in lipid metabolism . These findings point towards a potential role for thiadiazoles in managing cholesterol levels and related disorders.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step chemical reactions that may include cyclocondensation methods using various sulfonyl and chloromethyl precursors . Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of these compounds.

| Property | Description |

|---|---|

| Chemical Structure | Contains a thiadiazole ring with chloromethyl and methanesulfonyl substituents |

| Biological Activities | Anticancer, antifungal, antimicrobial |

| IC50 Values | As low as 0.28 µg/mL against MCF-7 cells |

| EC50 Values | Effective against Phytophthora infestans with EC50 = 3.43 μg/ml |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.